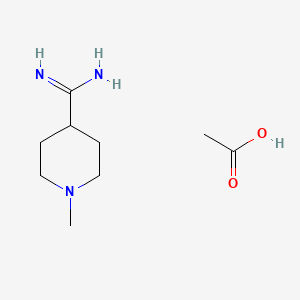

1-Methylpiperidine-4-carboximidamide, acetic acid

Description

BenchChem offers high-quality 1-Methylpiperidine-4-carboximidamide, acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-4-carboximidamide, acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H19N3O2 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

acetic acid;1-methylpiperidine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4) |

InChI Key |

VQNGRNWJOTYWKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN1CCC(CC1)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

1-Methylpiperidine-4-carboximidamide acetic acid structure and properties

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboximidamide Acetic Acid: Structure, Properties, and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 1-Methylpiperidine-4-carboximidamide acetic acid (CAS: 2680539-17-5) represents a highly versatile, sp³-rich scaffold[1]. By combining a basic, solubilizing piperidine core with a highly polar, hydrogen-bonding carboximidamide (amidine) moiety, this compound serves as a premier precursor for synthesizing heterocyclic drug candidates, including pyrimidines, triazines, and 1,2,4-oxadiazoles. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic role in drug design, and field-proven protocols for its handling and derivatization.

Chemical Architecture & Physicochemical Profile

The structural anatomy of 1-methylpiperidine-4-carboximidamide acetic acid is defined by three distinct components:

-

The Piperidine Core: An sp³-hybridized ring that improves the three-dimensionality (Fsp³) of drug molecules, a metric strongly correlated with clinical success.

-

The Carboximidamide (Amidine) Group: A strongly basic functional group (pKa ~10-12) that exists predominantly in its protonated amidinium form at physiological pH[2].

-

The Acetic Acid Salt: While amidines are often isolated as hydrochloride salts, the acetate salt offers a strategic "sweet spot." Hydrochlorides of highly basic amidines can be extremely hygroscopic and poorly soluble in organic solvents. The acetate salt maintains solid-state stability while facilitating easier free-basing in organic media (like dichloromethane) using mild organic bases[3].

Table 1: Physicochemical Properties Summary

| Property | Value |

| Chemical Name | 1-Methylpiperidine-4-carboximidamide acetic acid |

| CAS Registry Number | 2680539-17-5[1] |

| Molecular Formula | C₇H₁₅N₃ · C₂H₄O₂ |

| Molecular Weight | 201.27 g/mol [1] |

| Free Base Exact Mass | 141.1266 Da |

| Target LC-MS [M+H]⁺ | 142.13 m/z |

| Physical State | Solid (Powder) |

| Solubility Profile | Highly soluble in Water, Methanol, and DMSO |

Mechanistic Role in Medicinal Chemistry

Amidines are privileged motifs in drug discovery, frequently deployed as bioisosteres for guanidines (found in the amino acid arginine)[2]. While guanidines are highly basic and can limit membrane permeability, amidines offer a slightly attenuated pKa, improving oral bioavailability while retaining the ability to form critical bidentate salt bridges with aspartate (Asp) or glutamate (Glu) residues in target active sites[2].

This specific compound is highly relevant in the design of inhibitors for serine proteases (e.g., Factor Xa, thrombin) and ligands for G-protein coupled receptors (GPCRs)[4]. The N-methyl group on the piperidine ring provides an additional interaction point, often engaging in cation-π interactions with aromatic residues (Trp, Tyr, Phe) or filling hydrophobic sub-pockets.

Caption: Pharmacophore interaction model of 1-methylpiperidine-4-carboximidamide with protein targets.

Synthetic Workflows & Derivatization

The synthesis of the amidine core traditionally relies on the Pinner Reaction [5]. Starting from 1-methylpiperidine-4-carbonitrile, the nitrile is treated with anhydrous HCl in ethanol to form an intermediate imidate salt (Pinner salt)[6]. This thermodynamically unstable intermediate is subsequently subjected to aminolysis using ammonia to yield the free amidine[5], which is then crystallized as the acetic acid salt for bench-stable storage[1].

Once secured, the amidine acetate is a powerful nucleophile. It readily undergoes condensation reactions with 1,3-diketones or β-keto esters to construct pyrimidine rings, or reacts with hydroxylamine to form N-hydroxyamidines—critical precursors for 1,2,4-oxadiazole synthesis[3].

Caption: Synthetic workflow from nitrile precursor to heterocyclic derivatives via the amidine salt.

Experimental Protocols: Handling and Preparation

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: In Situ Free-Basing of the Acetic Acid Salt

For many cross-coupling or condensation reactions, the free amidine is required.

-

Causality: Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the acetic acid without competing as a nucleophile in downstream reactions[3].

-

Step 1: Suspend 1-methylpiperidine-4-carboximidamide acetic acid (1.0 eq, 201.27 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

-

Step 2: Add DIPEA (1.2 eq, 209 µL, 1.2 mmol) dropwise at 0 °C. Stir the mixture for 15 minutes as it warms to room temperature. The suspension will clarify as the free base dissolves.

-

Step 3 (Self-Validation): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS (ESI+). Confirm the presence of the free base by identifying the dominant [M+H]⁺ peak at m/z 142.13 . The disappearance of the acetate adduct confirms successful liberation.

Protocol 2: Condensation to Form a Pyrimidine Scaffold

-

Causality: The formation of the pyrimidine ring is driven by the thermodynamic stability of the resulting aromatic system. Ethanol is chosen as the solvent to facilitate the solubility of both the amidine base and the diketone, while allowing for a sufficient reflux temperature to drive the dehydration steps.

-

Step 1: To the free-based solution from Protocol 1 (solvent-swapped to absolute ethanol, 5.0 mL), add acetylacetone (1.1 eq, 1.1 mmol) and sodium ethoxide (NaOEt, 1.5 eq, 1.5 mmol).

-

Step 2: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

-

Step 3 (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a highly polar eluent system (DCM:MeOH:NH₄OH 90:9:1). The highly polar starting amidine (which typically streaks near the baseline) will be consumed, replaced by a distinct, UV-active product spot (the pyrimidine derivative) migrating at a higher Rf value.

Conclusion

1-Methylpiperidine-4-carboximidamide acetic acid is a structurally optimized reagent that bridges the gap between basic pharmacokinetic requirements (via its piperidine core) and potent target engagement (via its amidine moiety). By leveraging its favorable acetate salt form and employing controlled, self-validating synthetic protocols, researchers can efficiently access a wide array of high-value heterocyclic scaffolds for drug discovery.

References

-

Pinner reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Methylated and unsubstituted simple amidine salts by multifurcated hydrogen bonds Source: Academia.edu URL:[Link]

Sources

- 1. Methanediamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. (PDF) Stabilization of N-, N,N-, N,N′-methylated and unsubstituted simple amidine salts by multifurcated hydrogen bonds [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

Navigating the Piperidine Scaffold: A Technical Guide to 1-Methylpiperidine-4-carboxamide for Drug Discovery Professionals

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties to a vast array of therapeutic agents.[1][2] This guide provides an in-depth technical overview of a key derivative, 1-Methylpiperidine-4-carboxamide, a versatile building block for drug discovery and development.

Initially, it is important to clarify the chemical identity of the subject of this guide. The query for "1-Methylpiperidine-4-carboximidamide" leads to a less common functional group. However, the structurally related and more widely utilized "1-Methylpiperidine-4-carboxamide" is a compound of significant interest in pharmaceutical research. Furthermore, a related isomer, 4-methylpiperidine-1-carboximidamide, is referenced under CAS number 73771-19-4.[3] This guide will focus on 1-Methylpiperidine-4-carboxamide due to its prevalence and the extensive body of research surrounding its applications.

An important note for researchers is the existence of two CAS numbers frequently associated with 1-Methylpiperidine-4-carboxamide: 1903-69-1 [4][5][6][7][8][9] and 62718-28-9 .[10][11][12][13][14] While both refer to the same molecule, this duality can be a source of confusion and necessitates careful cross-referencing of supplier and literature data.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of 1-Methylpiperidine-4-carboxamide, and providing insights into its potential in the development of novel therapeutics.

Chemical and Physical Properties

1-Methylpiperidine-4-carboxamide is an organic compound featuring a piperidine ring N-methylated at position 1 and a carboxamide group at position 4.[4] This structure provides a combination of a basic nitrogen center and a hydrogen-bond donating and accepting amide group, which are key features for molecular recognition in biological systems. The compound is typically a solid, appearing as a powder or crystals, and is soluble in polar solvents.[4][10]

| Identifier | Value |

| IUPAC Name | 1-methylpiperidine-4-carboxamide |

| CAS Number | 1903-69-1, 62718-28-9 |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol [5][9] |

| Synonyms | N-Methylpiperidine-4-carboxamide, 1-methyl-4-piperidinecarboxamide[5][10] |

| Physical Form | Powder or crystals[10] |

| InChI Key | BTVJTKWOCSGJDQ-UHFFFAOYSA-N[10] |

Synthesis of 1-Methylpiperidine-4-carboxamide

The synthesis of 1-Methylpiperidine-4-carboxamide can be achieved through several synthetic routes, often starting from piperidine-4-carboxylic acid or its derivatives. A common approach involves the amidation of a 1-methylpiperidine-4-carboxylic acid derivative.

Below is a representative synthetic workflow:

Caption: General synthetic workflow for 1-Methylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis from 1-Methylpiperidine-4-carboxylic acid

This protocol describes the conversion of 1-methylpiperidine-4-carboxylic acid to its corresponding amide.

Materials:

-

1-Methylpiperidine-4-carboxylic acid hydrochloride

-

Thionyl chloride[15]

-

Ammonia solution (e.g., 7N in methanol)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methylpiperidine-4-carboxylic acid hydrochloride in anhydrous DCM. Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Amidation: Cool the reaction mixture again in an ice bath. Slowly add a solution of ammonia in methanol. A precipitate may form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Methylpiperidine-4-carboxamide can be purified by column chromatography or recrystallization to afford the final product.

Applications in Drug Discovery and Development

The 1-methylpiperidine-4-carboxamide scaffold is a valuable component in the design of novel therapeutic agents due to its ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability. Its derivatives have been investigated for a wide range of pharmacological activities.

Key Therapeutic Areas:

-

Oncology: Piperidine carboxamide derivatives have been explored as potent inhibitors of various kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK).[16] The piperidine ring can occupy specific pockets in the kinase active site, while the carboxamide group can form crucial hydrogen bond interactions.

-

Neuroscience: The piperidine scaffold is a common feature in many centrally acting agents. Derivatives of 1-methylpiperidine-4-carboxamide have been investigated for their potential in treating neurological and psychiatric disorders.[17]

-

Infectious Diseases: Recent studies have identified piperidine carboxamides with potent anti-malarial activity, targeting the Plasmodium falciparum proteasome.[18]

-

Metabolic Diseases: Piperidine-3-carboxamide derivatives have shown promise as anti-osteoporosis agents by targeting cathepsin K.[19][20]

-

HIV Research: In silico studies have suggested that piperidine-based sulfo carboxamide derivatives could act as potential antagonists of the CCR5 co-receptor, which is involved in HIV entry into cells.[21]

The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cancer that has been a target for piperidine-based inhibitors.

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-based inhibitors.

Safety and Handling

1-Methylpiperidine-4-carboxamide is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[10]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

1-Methylpiperidine-4-carboxamide is a valuable and versatile building block in the field of drug discovery. Its favorable physicochemical properties and the synthetic tractability of the piperidine scaffold make it an attractive starting point for the development of novel therapeutics across a range of disease areas, including oncology, neuroscience, and infectious diseases. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the future of medicine.

References

-

ChemWhat. (n.d.). N-METHYLPIPERIDINE-4-CARBOXAMIDE CAS#: 1903-69-1. Retrieved from [Link]

- TCI Chemicals. (2024).

- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.

- Corey, E. J., & Li, W. (2013). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.

- Khan, I., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 1903-69-1. Retrieved from [Link]

- Wang, Y., et al. (2024).

- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (1-Methyl-4-piperidinyl)methanamine.

- AAPPTec. (n.d.). SAFETY DATA SHEET: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- ResearchGate. (2023).

- Sivasubramanian, A., & N, K. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.

- ResearchGate. (2024). (PDF)

-

BuyersGuideChem. (n.d.). Supplier CAS No 62718-28-9. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. (n.d.). N-methylpiperidine-4-carboxamide. Retrieved from [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 1903-69-1 | 4H48-1-007 | MDL MFCD03411316 | N-Methylpiperidine-4-carboxamide | SynQuest Laboratories [synquestlabs.com]

- 7. N-Methylpiperidine-4-carboxamide | CAS 1903-69-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methylpiperidine-4-carboxamide | 62718-28-9 [sigmaaldrich.com]

- 11. 1-Methylpiperidine-4-carboxamide | 62718-28-9 [sigmaaldrich.com]

- 12. 62718-28-9|1-Methylpiperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 13. 62718-28-9 | 1-Methylpiperidine-4-carboxamide | Amides | Ambeed.com [ambeed.com]

- 14. buyersguidechem.com [buyersguidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

An In-Depth Technical Guide to the Solubility of Piperidine Amidine Acetate Salts in Water vs. Organic Solvents

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, stability, and manufacturability.[1] Piperidine amidine acetate salts represent a class of compounds with significant therapeutic potential, owing to the versatile nature of the piperidine scaffold in medicinal chemistry and the basicity of the amidine group.[2][3] However, the successful formulation of these compounds is contingent upon a thorough understanding of their solubility characteristics.

This technical guide provides a comprehensive exploration of the solubility of piperidine amidine acetate salts, contrasting their behavior in aqueous media with a range of organic solvents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their work. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the critical factors that modulate the dissolution of these complex salts.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as a piperidine amidine acetate salt, is governed by a thermodynamic equilibrium between the solid state and the solution.[4] This equilibrium is a balance between two primary energetic factors:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the ions together in the crystal lattice. For salts, this is primarily strong ion-ion interactions.

-

Solvation Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The nature of the solute and the solvent dictates the types and strengths of the intermolecular forces at play, which include ion-dipole, hydrogen bonding, dipole-dipole, and van der Waals forces.[4][5]

The Role of Each Moiety

Piperidine Moiety: The piperidine ring is a six-membered saturated heterocycle.[6] While the parent piperidine is miscible with water and soluble in many organic solvents due to its ability to act as a hydrogen bond acceptor, its contribution to the overall salt's solubility is more nuanced.[7][8] The hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity. As substituents are added to the piperidine ring during drug design, the lipophilicity (often estimated by logP) can increase, which tends to decrease aqueous solubility.[9][10]

Amidine/Guanidine Moiety: The amidine group, and the structurally similar guanidine group, is strongly basic.[11][12] At physiological pH, and when forming a salt with acetic acid, the amidine group will be protonated, forming a resonance-stabilized cation.[3] This charge is a primary driver of aqueous solubility. The multiple nitrogen atoms can participate in hydrogen bonding with water molecules, further enhancing solubility in polar, protic solvents.[11][12]

Acetate Counter-ion: Acetate is the conjugate base of a weak acid, acetic acid. As a counter-ion, its role is significant. Generally, most acetate salts are considered soluble in aqueous solutions.[13][14][15] The hydration enthalpy of the acetate ion is comparable to that of other highly soluble ions like chloride and nitrate.[15] The properties of the salt are highly dependent on the nature of the counterion.[16]

The "Like Dissolves Like" Principle in Context

The adage "like dissolves like" is a useful starting point.

-

Water (Polar, Protic): Water is an excellent solvent for salts due to its high polarity and ability to form strong hydrogen bonds and ion-dipole interactions. The charged amidinium cation and the acetate anion will be well-solvated by water molecules.

-

Polar Protic Organic Solvents (e.g., Ethanol, Methanol): These solvents can also engage in hydrogen bonding and ion-dipole interactions, making them good candidates for dissolving piperidine amidine acetate salts.

-

Polar Aprotic Organic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They can solvate the amidinium cation effectively through dipole-dipole interactions but are less effective at solvating the acetate anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with ions. The energy required to overcome the crystal lattice of the salt is far greater than the weak van der Waals forces offered by these solvents. Consequently, piperidine amidine acetate salts are expected to have very low solubility in nonpolar solvents.[7]

Impact of pH on Solubility

Since piperidine amidine acetate salts are formed from weak bases (piperidine and amidine) and a weak acid (acetic acid), their solubility in aqueous media is highly dependent on pH.[17][18] The amidine group is strongly basic, meaning the salt will contain the protonated amidinium cation. In acidic solutions (low pH), the high concentration of H+ ions will not significantly affect the already-protonated amidine. However, as the pH increases (becomes more basic), the amidinium cation can be deprotonated to its neutral free base form. This neutral form is typically much less soluble in water, and precipitation may occur.[19][20][21]

Therefore, the solubility of these salts is expected to be highest at acidic to neutral pH and decrease significantly as the pH becomes basic.[18]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[5][22][23] It is crucial to distinguish between thermodynamic (equilibrium) solubility and kinetic solubility.

-

Thermodynamic Solubility: The concentration of a solute in a saturated solution at equilibrium. This is a fixed, intrinsic property of the compound under specific conditions (solvent, temperature, pressure).[1][24][25]

-

Kinetic Solubility: The concentration at which a compound, often dissolved in a co-solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. This value can be higher than the thermodynamic solubility and is influenced by the experimental method.[5][26]

For formulation and biopharmaceutical classification, thermodynamic solubility is the more relevant and reliable measure.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol describes a robust, self-validating system for determining the thermodynamic solubility of a piperidine amidine acetate salt.

Objective: To determine the maximum concentration of the salt that can be dissolved in a given solvent at equilibrium at a specified temperature.

Materials:

-

Piperidine amidine acetate salt (solid, of known purity)

-

Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, ethanol, acetonitrile)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the salt and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

-

Causality: A multi-point calibration curve is essential for the accurate quantification of the solute in the saturated solution. It validates the linear response of the analytical method.

-

-

Sample Preparation:

-

Add an excess amount of the solid salt to a glass vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.[27]

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).[23]

-

Agitate the samples at a consistent speed (e.g., 150-300 RPM) for a predetermined period.[27] A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[23]

-

Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Maintaining a constant temperature is vital as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Causality: This step is crucial to prevent undissolved particles from being carried over into the analysis, which would artificially inflate the measured solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Causality: Filtration is a final, critical step to ensure only the dissolved solute is quantified. Dilution is necessary for the analytical instrument to provide an accurate reading within its linear range.

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

The result is the equilibrium solubility, typically reported in mg/mL or µg/mL.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility method.

Data Presentation and Interpretation

Table 1: Experimentally Determined Solubility of a Piperidine Amidine Acetate Salt

| Solvent System | Solvent Type | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | pH (for aqueous) |

| Deionized Water | Polar, Protic | 25 | 48 | [Experimental Value] | [Measured Value] |

| pH 1.2 HCl Buffer | Polar, Protic | 37 | 48 | [Experimental Value] | 1.2 |

| pH 7.4 PBS | Polar, Protic | 37 | 48 | [Experimental Value] | 7.4 |

| Ethanol | Polar, Protic | 25 | 48 | [Experimental Value] | N/A |

| Acetonitrile | Polar, Aprotic | 25 | 48 | [Experimental Value] | N/A |

| Dichloromethane | Nonpolar | 25 | 48 | [Experimental Value] | N/A |

| Hexane | Nonpolar | 25 | 48 | [Experimental Value] | N/A |

Interpreting the Results

-

High Aqueous Solubility: A high value in water or buffered solutions indicates that the ionic character of the salt dominates its solubility profile.

-

pH-Dependent Solubility: A significant drop in solubility from pH 1.2/7.4 to a higher pH would confirm the basic nature of the compound and the lower solubility of its free base form.

-

Organic Solvent Solubility: High solubility in ethanol suggests good potential for formulations using co-solvents. Low solubility in dichloromethane or hexane confirms the salt's hydrophilic and ionic nature, making it unsuitable for lipophilic delivery systems.

Diagram: Dissolution and Solvation Process

Caption: The dissolution process of an ionic salt in water.

Conclusion and Practical Applications

The solubility of piperidine amidine acetate salts is a complex interplay between the lipophilic piperidine moiety, the highly basic amidine group, and the hydrophilic acetate counter-ion. A thorough understanding of these competing factors is essential for successful drug development.

Key Takeaways:

-

These salts are expected to exhibit high solubility in water and polar protic solvents due to their ionic nature.

-

Aqueous solubility will be highly pH-dependent , with higher solubility in acidic to neutral conditions and lower solubility in basic conditions.

-

Solubility in nonpolar organic solvents is predicted to be poor .

-

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility, a critical parameter for pre-formulation studies.

By applying the theoretical principles and robust experimental protocols outlined in this guide, researchers can confidently characterize the solubility of novel piperidine amidine acetate salts, paving the way for the rational design of effective and stable pharmaceutical formulations.

References

-

Solubility of Things. (n.d.). Piperidine. Retrieved March 4, 2026, from [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 4, 2026, from [Link]

-

Solubility of Things. (n.d.). Amidine. Retrieved March 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved March 4, 2026, from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved March 4, 2026, from [Link]

-

Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved March 4, 2026, from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved March 4, 2026, from [Link]

-

Save My Exams. (2024, August 25). pH and Solubility - AP Chemistry Study Guide. Retrieved March 4, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved March 4, 2026, from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved March 4, 2026, from [Link]

-

PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved March 4, 2026, from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved March 4, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved March 4, 2026, from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved March 4, 2026, from [Link]

-

Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (2025, August 6). The Solubility Rules: Why Are All Acetates Soluble? Retrieved March 4, 2026, from [Link]

-

PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds. Retrieved March 4, 2026, from [Link]

-

American Pharmaceutical Review. (2015, March 25). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved March 4, 2026, from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 4, 2026, from [Link]

-

PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Retrieved March 4, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved March 4, 2026, from [Link]

-

RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved March 4, 2026, from [Link]

-

Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses. Retrieved March 4, 2026, from [Link]

-

Sciencemadness Wiki. (2025, October 13). Guanidine. Retrieved March 4, 2026, from [Link]

-

YouTube. (2024, July 21). Solubility Rules: Acetates. Retrieved March 4, 2026, from [Link]

-

Journal of Chemical Education. (2001, January 1). The Solubility Rules: Why Are All Acetates Soluble? Retrieved March 4, 2026, from [Link]

-

PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved March 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved March 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. raytor.com [raytor.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistrystudent.com [chemistrystudent.com]

- 18. fiveable.me [fiveable.me]

- 19. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 20. Khan Academy [khanacademy.org]

- 21. savemyexams.com [savemyexams.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. who.int [who.int]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methylpiperidine-4-carboximidamide: Focus on pKa Determination

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] For molecules such as 1-Methylpiperidine-4-carboximidamide, which incorporates multiple basic centers, a precise understanding of its protonation states at physiological pH is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This technical guide provides a comprehensive framework for the determination and prediction of the pKa values of 1-Methylpiperidine-4-carboximidamide. It delves into the theoretical underpinnings of its acid-base chemistry, offers detailed, field-proven experimental protocols for empirical measurement, and explores computational approaches for in-silico prediction. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

1-Methylpiperidine-4-carboximidamide is a heterocyclic molecule featuring two key basic functionalities: a tertiary amine within the N-methylated piperidine ring and a carboximidamide (amidine) group. The relative basicity of these groups, quantified by their respective pKa values, dictates the molecule's charge state under varying pH conditions.

The ionization state of a drug molecule is a critical determinant of its:

-

Solubility: The protonated, charged form of a molecule is generally more water-soluble than the neutral form.

-

Permeability: Neutral, more lipophilic species tend to permeate biological membranes more readily than charged species.

-

Target Binding: The specific protonation state can be essential for electrostatic interactions within a protein binding site.

-

Pharmacokinetic Profile: The overall ADME profile is heavily influenced by the dynamic equilibrium between charged and uncharged forms throughout the body.[4]

Therefore, an accurate determination of the pKa values of 1-Methylpiperidine-4-carboximidamide is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Protonation Equilibria

1-Methylpiperidine-4-carboximidamide possesses at least two distinct sites susceptible to protonation: the piperidine nitrogen and the amidine group.

-

Piperidine Nitrogen: Simple alkyl amines, including N-methylpiperidine, are typically basic, with the pKa of their conjugate acids falling in the range of 9.5 to 11.0.[5][6] The pKa of the conjugate acid of piperidine itself is approximately 11.22.[6]

-

Amidine Nitrogen: Amidines are among the strongest organic bases.[7] This high basicity is due to the delocalization of the positive charge across both nitrogen atoms in the resulting amidinium ion, which provides significant resonance stabilization.[7] Protonation occurs on the imino (formally double-bonded) nitrogen.[7][8] The pKa values of amidines can range widely from 5 to 12, depending on substitution.[7]

Given these general principles, it is highly probable that the amidine group is the more basic center in 1-Methylpiperidine-4-carboximidamide and will be protonated first. The second protonation would occur on the piperidine nitrogen. The precise pKa values will be influenced by the electronic effects of the substituents on each other.

The protonation equilibria can be visualized as follows:

Caption: Protonation equilibria of 1-Methylpiperidine-4-carboximidamide.

Experimental Determination of pKa Values

Several robust analytical methods are available for the empirical determination of pKa values. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques for pharmaceutical compounds.[1][2][9]

Method 1: Potentiometric Titration

Potentiometric titration is a gold-standard method due to its precision, accuracy, and simplicity.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient quantity of 1-Methylpiperidine-4-carboximidamide to achieve a final concentration of approximately 1 mM.[12] The required sample size can be minimized to 5-10 mg with microtitration setups.[13]

-

The solvent should be deionized water or a co-solvent system (e.g., methanol-water) if solubility is limited.

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[12]

-

-

Titration Setup:

-

Place the sample solution in a thermostatted reaction vessel on a magnetic stirrer to ensure homogeneity. Maintain a constant temperature (e.g., 25 ± 0.5 °C).[10][14]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[12]

-

-

Titration Procedure:

-

Since the compound is basic, the titrant will be a standardized strong acid, such as 0.1 M HCl.

-

Add the titrant in small, precise increments using an automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

The pKa value corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the basic functional group has been neutralized.[12]

-

For more accurate determination, the equivalence points can be identified by calculating the first or second derivative of the titration curve. The pKa is the pH at the midpoint of the buffer region.[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a UV-active chromophore near an ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[16][17] It requires less sample than potentiometry and can be adapted for high-throughput screening using 96-well plates.[16]

Detailed Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

-

Sample Preparation:

-

Prepare a concentrated stock solution of 1-Methylpiperidine-4-carboximidamide in a suitable solvent (e.g., DMSO or methanol).

-

In a 96-well UV-transparent microplate, add a small, constant volume of the stock solution to each well, followed by the different buffer solutions. This creates a series of solutions with constant analyte concentration across a range of pH values.[16]

-

-

Spectral Acquisition:

-

Measure the full UV-Vis absorption spectrum (e.g., 220-500 nm) for each well using a microplate spectrophotometer.[16]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[17]

-

To improve accuracy, the difference in absorbance at two different wavelengths can be plotted against pH to normalize for concentration errors.[17]

-

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values.[1][18][19] The principle relies on the change in the chemical shift of a nucleus (typically ¹H or ¹³C) located near the ionization site as the protonation state changes.

Methodology Overview:

-

Sample Preparation: Prepare a series of samples of the compound in deuterated buffer solutions across a range of pD values (the pH equivalent in D₂O).

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

Computational Prediction of pKa

In the absence of experimental data, or as a complementary approach, computational methods can provide valuable estimates of pKa values.

-

Quantitative Structure-Property Relationship (QSPR) Models: These methods use large databases of known pKa values to build predictive models based on molecular descriptors. Commercial software packages like ACD/Labs, ChemAxon, and Schrödinger (Epik) employ these approaches and can provide rapid pKa predictions.[20][21]

-

Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can be used to calculate the pKa by determining the free energy change of the dissociation reaction in a solvent continuum model.[8][22] While computationally more intensive, these methods can be highly accurate, with studies on amidines showing mean unsigned errors of less than one pKa unit when using appropriate functionals and basis sets (e.g., M06-2X/6-31+G(d,p)).[8]

Expected pKa Values and Data Summary

While no specific experimental value for 1-Methylpiperidine-4-carboximidamide was found in the literature, we can estimate the expected ranges based on analogous structures.

| Functional Group | Analogous Structure | Typical pKa Range (of conjugate acid) | Expected pKa for 1-Methylpiperidine-4-carboximidamide |

| Amidine | Various substituted amidines | 5.0 - 12.0[7] | pKa₁ ≈ 10.0 - 12.0 (Higher basicity due to resonance) |

| Tertiary Amine | N-Methylpiperidine | 9.5 - 11.0[5] | pKa₂ ≈ 9.0 - 10.5 (Slightly reduced by the electron-withdrawing effect of the amidinium group) |

Note: These are estimated values. The first and more basic pKa (pKa₁) is attributed to the amidine group. The second pKa (pKa₂) is attributed to the piperidine nitrogen.

Conclusion

The determination of the pKa values of 1-Methylpiperidine-4-carboximidamide is a critical step in its preclinical development. This guide outlines the essential theoretical considerations and provides robust, validated protocols for both experimental determination and computational prediction. A multi-faceted approach, combining a primary experimental method like potentiometric titration with in-silico predictions, provides the highest level of confidence. The resulting data will be instrumental in building predictive ADME models and guiding the rational design of future analogs with optimized pharmaceutical properties.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50.

- Santos, J. I., & da Silva, J. B. P. (2017). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. 19th Brazilian Symposium on Theoretical Chemistry.

- Schönbächler, G., & Ramer, A. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548.

- Zafar, S., et al. (2014).

- Bezençon, J., Wittwer, M. B., Cutting, B., Smieško, M., Wagner, B., Kansy, M., & Ernst, B. (2014). pKa determination by 1H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155.

- Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- Sonar. (n.d.). pKa determination by ¹H NMR spectroscopy - an old methodology revisited.

- ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).

- ResearchGate. (2014). (PDF)

- Oszczapowicz, J., & Raczyńska, E. (1984). Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2, 1643-1646.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Carbone, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC, 10486111.

- ResearchGate. (2020). (PDF)

- Utah State University. (2007). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU.

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.

- American Pharmaceutical Review. (2012).

- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

- International Journal of Pharmaceutical Sciences and Research. (2017).

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.

- Semantic Scholar. (2008). Functionality of amidines and amidrazones.

- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- ChemicalBook. (n.d.). 1-METHYLPIPERIDINE-4-CARBALDEHYDE CAS#: 50675-21-3.

- DTIC. (1962).

- CymitQuimica. (n.d.). CAS 1903-69-1: N-Methylpiperidine-4-carboxamide.

- Al-Ghanim, A. M., et al. (2012). Rapid Determination of Ionization Constants (pKa)

- ResearchGate. (2026). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide….

- Bulgarian Chemical Communications. (2018).

- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- EPFL. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Methylpiperidine-4-carboxamide | 62718-28-9.

- PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Santa Cruz Biotechnology. (n.d.). N-Methylpiperidine-4-carboxamide | CAS 1903-69-1.

- PubChem - NIH. (n.d.). N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460.

- PubChem - NIH. (n.d.). 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 3. mrupp.info [mrupp.info]

- 4. pharmascholars.com [pharmascholars.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fig.if.usp.br [fig.if.usp.br]

- 9. mt.com [mt.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. optibrium.com [optibrium.com]

- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to the Stability of Amidine Acetate Salts in Solution

For researchers, scientists, and drug development professionals, the amidine functional group is a cornerstone of medicinal chemistry, valued for its basicity and ability to engage in strong hydrogen bonding with biological targets.[1][2] Often formulated as acetate salts for improved solubility and handling, these molecules present unique stability challenges in aqueous environments. This guide provides a comprehensive exploration of the factors governing the stability of amidine acetate salts in solution, offering both mechanistic insights and practical, field-proven methodologies for their assessment and control.

The Fundamental Chemistry of Amidine Acetate Salts in Solution

An understanding of stability begins with the fundamental physicochemical properties of the molecule . Amidine acetate salts are the product of a weak acid (acetic acid) and a weak base (the amidine). When dissolved in water, an equilibrium is established between the protonated amidine (the amidinium cation), the acetate anion, and their corresponding uncharged forms.

The amidine group's basicity, with pKa values typically ranging from 5 to 12, means that at physiological pH, it is often protonated.[3] This protonated form, the amidinium ion, is significantly stabilized by resonance, delocalizing the positive charge across both nitrogen atoms. This inherent stability of the cation is a critical factor in its resistance to degradation.[1][3] The acetate counter-ion, derived from a weak acid, contributes to the initial pH of the solution, often resulting in a near-neutral pH when the salt is dissolved in pure water, a characteristic shared by salts like ammonium acetate.[4][5]

The Primary Degradation Pathway: Hydrolysis

The principal route of degradation for amidines in aqueous solution is hydrolysis. This reaction is analogous to the well-understood hydrolysis of amides, involving the nucleophilic attack of a water molecule on the electrophilic carbon of the C=N double bond.[6][7] The ultimate products of this degradation are typically a carboxylic acid derivative (such as an amide) and an amine, representing a cleavage of the core amidine functionality.

The susceptibility to hydrolysis is heavily dependent on whether the amidine is in its protonated (amidinium) or free base form. The resonance-stabilized amidinium ion is significantly less electrophilic and therefore more resistant to nucleophilic attack by water compared to the neutral free base.

Key Factors Influencing Stability in Solution

The rate of hydrolytic degradation is not constant; it is profoundly influenced by several environmental factors. A thorough understanding of these variables is essential for any scientist developing a liquid formulation of an amidine-containing drug.

pH: The Master Variable

The pH of the solution is the single most critical determinant of amidine stability. Its effect is directly tied to the acid-base equilibrium between the stable amidinium cation and the labile free base.

-

Acidic Conditions (pH < pKa): In a low-pH environment, the amidine exists predominantly as the protonated amidinium cation. This form's resonance stabilization makes it sterically and electronically hindered from nucleophilic attack, resulting in greater stability. While acid-catalyzed hydrolysis can occur, the rate is often significantly slower than in neutral or basic conditions.[8]

-

Neutral & Basic Conditions (pH ≥ pKa): As the pH approaches and surpasses the amidine's pKa, the equilibrium shifts towards the unprotonated free base. This neutral species is much more susceptible to hydrolysis. In basic solutions, the presence of the highly nucleophilic hydroxide ion (OH⁻) dramatically accelerates the degradation rate through base-catalyzed hydrolysis.[6]

This relationship typically results in a U-shaped or V-shaped pH-rate profile, where the minimum degradation rate (maximum stability) is observed at a specific acidic pH.

Temperature

As with most chemical reactions, the rate of amidine hydrolysis increases with temperature.[9] This relationship is fundamental to performing accelerated stability studies, where degradation is intentionally hastened at elevated temperatures (e.g., 40°C or 50°C) to predict long-term shelf life at recommended storage conditions (e.g., 5°C or 25°C). The Arrhenius equation is the mathematical model used to describe this temperature dependence.

Buffer Species and Ionic Strength

While pH is the primary driver, the specific chemical species used to maintain that pH can also play a role. Some buffer components can participate in general acid-base catalysis, directly influencing the hydrolysis rate independent of the solution's pH.[10] Therefore, it is crucial to screen various pharmaceutically acceptable buffers (e.g., citrate, acetate, phosphate) during formulation development. The overall ionic strength of the solution can also have minor effects on reaction rates.[11]

Analytical Strategies for Stability Assessment

A robust, validated stability-indicating analytical method is the cornerstone of any formulation development program. The goal is to develop a method that can accurately quantify the decrease in the parent compound while simultaneously detecting and quantifying the increase in all relevant degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold-standard technique for monitoring the stability of small-molecule drugs in solution.[8][12][13] A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary resolution to separate the parent amidine from its more polar hydrolysis products.

This protocol outlines a systematic approach to developing a self-validating method. The causality behind each step is explained to ensure a robust and reliable assay.

-

Column Selection:

-

Action: Begin with a C18 stationary phase of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

-

Causality: C18 columns provide excellent hydrophobic retention for a wide range of small molecules. Starting with a standard, workhorse column provides a reliable baseline for method development.

-

-

Mobile Phase Selection & Optimization:

-

Action: Prepare two mobile phases: (A) 0.1% formic acid or trifluoroacetic acid (TFA) in water, and (B) 0.1% of the same acid in acetonitrile.

-

Causality: An acidic mobile phase ensures that the basic amidine is protonated. This leads to sharper peak shapes by preventing interaction with residual silanols on the silica support and provides a single, consistent ionic form for analysis. Acetonitrile is a common organic modifier providing good peak efficiency.

-

-

Initial Gradient Elution:

-

Action: Run a fast, broad gradient (e.g., 5% to 95% B over 10-15 minutes). Inject a sample of a stressed solution (e.g., heated at high pH) to generate degradation products.

-

Causality: This "scouting gradient" quickly determines the approximate retention time of the parent peak and reveals the presence and retention behavior of any degradation products. The goal is to ensure all components elute from the column.

-

-

Gradient Refinement:

-

Action: Adjust the gradient slope around the elution time of the parent and its degradants to maximize resolution. For example, if peaks elute between 30-50% B, change the gradient to 20-60% B over a longer time.

-

Causality: A shallower gradient increases the time components spend interacting with the stationary phase, improving separation between closely eluting peaks. This is critical for ensuring degradants are not co-eluting with the parent peak.

-

-

Detector Settings:

-

Action: Use a UV-Vis detector set to the wavelength of maximum absorbance (λ_max) of the parent compound.

-

Causality: Setting the detector at λ_max provides the highest sensitivity for the parent drug, allowing for accurate quantification even at low concentrations.

-

-

Method Validation (Forced Degradation):

-

Action: Subject the amidine acetate salt solution to harsh conditions: strong acid (e.g., 0.1 M HCl, 60°C), strong base (e.g., 0.1 M NaOH, 60°C), oxidation (e.g., 3% H₂O₂, RT), and heat (60°C). Analyze all samples.

-

Causality: This is the trustworthiness pillar. A true stability-indicating method must demonstrate "peak purity" – the ability to resolve the parent peak from all potential degradation products. If the parent peak area decreases while new peaks appear elsewhere in the chromatogram without interfering, the method is considered stability-indicating. Mass spectrometry (LC-MS) is often used at this stage to confirm the identity of the degradant peaks.

-

Data Presentation: A Case Study

To illustrate these principles, consider the hypothetical stability data for "Drug Amidine Acetate" in a buffered aqueous solution. The data, collected using a validated HPLC method, clearly demonstrates the impact of pH and temperature.

Table 1: Stability of Drug Amidine Acetate (1 mg/mL) in Solution

| pH of Buffer | Temperature (°C) | Initial Assay (% Label Claim) | Assay after 1 Month (% Label Claim) | Total Degradants (%) |

| 3.0 | 25 | 100.1% | 99.5% | 0.6% |

| 3.0 | 40 | 100.1% | 97.8% | 2.3% |

| 5.0 | 25 | 99.8% | 98.9% | 0.9% |

| 5.0 | 40 | 99.8% | 95.2% | 4.6% |

| 7.4 | 25 | 100.2% | 94.1% | 6.1% |

| 7.4 | 40 | 100.2% | 81.5% | 18.7% |

| 9.0 | 25 | 99.9% | 85.3% | 14.6% |

| 9.0 | 40 | 99.9% | < 50% | > 50% |

Data is for illustrative purposes only.

The data clearly shows that the drug is most stable at pH 3.0 and that degradation accelerates significantly at neutral and basic pH, as well as at elevated temperatures.

Formulation and Stabilization Strategies

The insights gained from understanding the degradation pathways and influencing factors lead directly to actionable strategies for creating a stable liquid formulation.

-

Primary Strategy: pH Control: The most effective tool for stabilizing an amidine acetate salt is to formulate the product at its pH of maximum stability, which is almost always in the acidic range (typically pH 3-5).[10][11]

-

Buffer Selection: Choose a pharmaceutically acceptable buffer with a pKa close to the target formulation pH to ensure adequate buffer capacity. The buffer itself should be shown not to catalyze degradation.

-

Excipient Screening: All potential formulation excipients (e.g., tonicity modifiers, surfactants, preservatives) must be screened for their compatibility with the amidine drug substance.

-

Control of Storage Conditions: Based on stability data, recommend appropriate storage conditions. For compounds with marginal stability at room temperature, refrigerated storage (2-8°C) is often required to ensure an adequate shelf life.[9]

Conclusion

The stability of amidine acetate salts in solution is a multifaceted challenge primarily governed by a pH-dependent hydrolysis mechanism. The protonated amidinium cation is inherently more stable than its corresponding free base. Consequently, maximum stability is achieved in acidic conditions where the cation is the predominant species. A successful drug development program hinges on a thorough understanding of these principles, underpinned by the development of a robust, stability-indicating analytical method. By systematically investigating the effects of pH, temperature, and buffer composition, formulation scientists can design stable and effective aqueous drug products, ensuring their safety and efficacy from development through to patient administration.

References

- Amide Hydrolysis: Mechanism, Conditions and Applic

- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.

- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

- Ch20 : Amide hydrolysis. University of Calgary.

- The Chemistry of the Amidines.

- Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025).

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- Advancing Amine Degradation Analysis. (2021). CCS Knowledge Centre.

- Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. (2011). PubMed.

- Stability of alkoxycarbonylamidine prodrugs. PubMed.

- [Hydrolysis of the amidine analogs of penicillins]. PubMed.

- Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed.

- US6204385B1 - Process for preparing amidines.

- Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. (2021).

- Top 5 Factors Affecting Chemical Stability. (2025).

- A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. Benchchem.

- Amidine containing compounds: Antimicrobial activity and its potential in comb

- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). PMC.

- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2024). PubMed.

- SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV

- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Ubaya Repository.

- Ammonium Acetate: Properties, Production and Uses. (2024). Allen.

- US3725456A - Process for preparing amidine salts.

- Functionality of amidines and amidrazones. Semantic Scholar.

- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.

- Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. allen.in [allen.in]

- 5. Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate - Kands [kandschemical.com]

- 6. allen.in [allen.in]

- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. matheo.uliege.be [matheo.uliege.be]

An In-Depth Technical Guide to the Safe Handling of 1-Methylpiperidine-4-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

1-Methylpiperidine-4-carboximidamide is a small molecule of interest in medicinal chemistry and drug discovery, valued for its substituted piperidine scaffold. The presence of the basic N-methylpiperidine ring and the reactive carboximidamide (amidine) group dictates its chemical properties and, consequently, its potential hazards. Understanding these structural alerts is fundamental to anticipating its toxicological profile and implementing effective safety measures. This guide provides a comprehensive overview of the extrapolated hazards and detailed protocols for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification: An Evidence-Based Assessment

Based on an analysis of related compounds such as 1-methylpiperidine, 1-methylpiperidine-4-carboxylic acid, and N-methylpiperidine-4-carboxamide, the primary hazards of 1-Methylpiperidine-4-carboximidamide are anticipated to be:

-

Skin Corrosion/Irritation: The basicity of the piperidine nitrogen and the amidine group suggests a high likelihood of skin irritation or, potentially, chemical burns upon prolonged contact.[1][2]

-

Serious Eye Damage/Irritation: Compounds with similar structures are known to cause serious eye irritation or damage.[2][3] Direct contact with the eyes is likely to result in significant injury.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3]

-

Acute Toxicity (Harmful if Swallowed): Oral ingestion may be harmful, a characteristic observed in several N-methylpiperidine derivatives.[3][4]

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 or 1B | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 2A or 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning or Danger

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential for minimizing exposure. The hierarchy of controls should be applied, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

-

Primary Containment: All weighing and handling of solid 1-Methylpiperidine-4-carboximidamide should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][3]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin corrosion, consider double-gloving. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling.[3][5]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[3]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be considered.[3]

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][6]

Caption: Workflow for donning, using, and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoid direct contact with the substance.[3]

-

Use non-sparking tools, especially when handling larger quantities, as a precautionary measure against static discharge.[1][4]

-

Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage

-